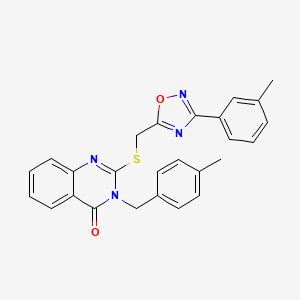![molecular formula C23H21FN6O2 B2521684 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1021020-51-8](/img/structure/B2521684.png)
5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a useful research compound. Its molecular formula is C23H21FN6O2 and its molecular weight is 432.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the urease enzyme . Urease is an enzyme that aids in the colonization and maintenance of highly pathogenic bacteria . Therefore, inhibiting urease enzymes can be a promising method for preventing ureolytic bacterial infections .
Mode of Action
The compound interacts with its target, the urease enzyme, by inhibiting its activity . This inhibition prevents the enzyme from aiding in the colonization and maintenance of highly pathogenic bacteria .
Biochemical Pathways
The compound affects the biochemical pathway involving the urease enzyme. By inhibiting the activity of the urease enzyme, it disrupts the ability of highly pathogenic bacteria to colonize and maintain themselves . This disruption can help prevent ureolytic bacterial infections .
Result of Action
The result of the compound’s action is the inhibition of the urease enzyme, which disrupts the ability of highly pathogenic bacteria to colonize and maintain themselves . This disruption can help prevent ureolytic bacterial infections .
Biochemical Analysis
Biochemical Properties
5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one: plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. This compound has been shown to interact with human equilibrative nucleoside transporters (ENTs), specifically ENT1 and ENT2 . The interaction with these transporters is non-competitive and irreversible, reducing the Vmax of [3H]uridine uptake without affecting the Km . The presence of the fluorophenyl moiety next to the piperazine ring is essential for its inhibitory effects on ENT1 and ENT2 .
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the uptake of nucleosides, which are crucial for nucleotide synthesis and cellular energy metabolism . Additionally, the compound does not affect cell viability, protein expression, or the internalization of ENT1 and ENT2, indicating its specificity and minimal cytotoxicity .
Molecular Mechanism
At the molecular level, This compound exerts its effects through binding interactions with biomolecules. The compound binds to the active sites of ENT1 and ENT2, leading to enzyme inhibition . Molecular docking analysis has shown that the binding site of this compound in ENT1 may differ from that of other conventional inhibitors . This unique binding interaction contributes to its specificity and efficacy as an inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. The compound is stable under standard laboratory conditions, and its inhibitory effects on ENT1 and ENT2 are sustained over extended periods . Long-term studies have shown that the compound maintains its activity without significant degradation, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ENT1 and ENT2 without causing adverse effects . At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited
Metabolic Pathways
This compound: is involved in metabolic pathways related to nucleoside transport and metabolism. The compound interacts with enzymes and cofactors that regulate nucleotide synthesis and adenosine function . Its inhibitory effects on ENT1 and ENT2 can alter metabolic flux and metabolite levels, impacting cellular energy balance and nucleotide availability .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to ENT1 and ENT2, which are widely expressed in various tissues . This distribution pattern is crucial for its efficacy as an inhibitor.
Subcellular Localization
The subcellular localization of This compound is primarily within the plasma membrane, where ENT1 and ENT2 are located . The compound’s activity and function are closely tied to its presence in this compartment, as it directly interacts with the transporters embedded in the membrane . Post-translational modifications and targeting signals may further influence its localization and activity.
Properties
IUPAC Name |
5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O2/c24-18-6-8-19(9-7-18)27-10-12-28(13-11-27)22(31)15-29-23(32)21-14-20(26-30(21)16-25-29)17-4-2-1-3-5-17/h1-9,14,16H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIBMFVEWLTCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
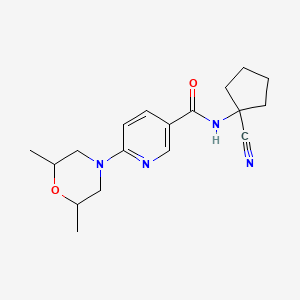
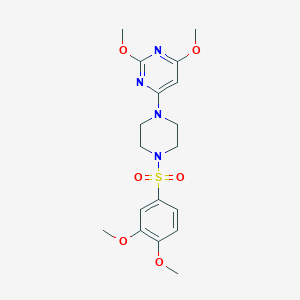
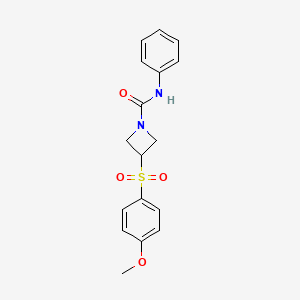

![2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2521611.png)
![5,6-dimethyl-2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2521612.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2521613.png)
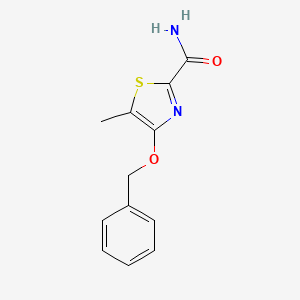
![1-(2,4-Dichlorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2521619.png)
![N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2521620.png)
![N-[[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2521621.png)

